N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline
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Overview
Description
N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloropropenyl group and an indene moiety, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indene and 3-chloroprop-2-enylamine.
Reaction Conditions: The key step involves the reaction of indene with 3-chloroprop-2-enylamine under specific conditions to form the desired product. This reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and more efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) to reduce the double bond in the chloropropenyl group.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium azide (NaN₃), potassium cyanide (KCN)
Major Products
Oxidation: Oxidized derivatives of the indene moiety
Reduction: Reduced derivatives with saturated chloropropyl groups
Substitution: Azide or cyanide substituted products
Scientific Research Applications
N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The pathways involved may include signal transduction cascades, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
- N-Despropargyl N-(1-Chloroprop-1-ene) Rasagiline
- (1R)-N-[(Z)-3-bromoprop-2-enyl]-2,3-dihydro-1H-inden-1-amine
- (1R)-N-[(Z)-3-iodoprop-2-enyl]-2,3-dihydro-1H-inden-1-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and chiral configuration, which can lead to distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c13-8-3-9-14-12-7-6-10-4-1-2-5-11(10)12/h1-5,8,12,14H,6-7,9H2/b8-3-/t12-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLXGVLJGYOTNZ-CPWLGJMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCC=CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@@H]1NC/C=C\Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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